Heptyl 4-hydroxybenzoate
Heptyl 4-hydroxybenzoate
Heptyl 4-hydroxybenzoate, also known as heptylparaben or nipaheptyl, belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group. Heptyl 4-hydroxybenzoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptyl 4-hydroxybenzoate is primarily located in the membrane (predicted from logP). Heptyl 4-hydroxybenzoate is a potentially toxic compound.
Heptyl p-hydroxybenzoate is a benzoate ester.
Heptyl p-hydroxybenzoate is a benzoate ester.
Brand Name:
Vulcanchem
CAS No.:
1085-12-7
VCID:
VC21017564
InChI:
InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3
SMILES:
CCCCCCCOC(=O)C1=CC=C(C=C1)O
Molecular Formula:
C14H20O3
Molecular Weight:
236.31 g/mol
Heptyl 4-hydroxybenzoate
CAS No.: 1085-12-7
Cat. No.: VC21017564
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Heptyl 4-hydroxybenzoate, also known as heptylparaben or nipaheptyl, belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group. Heptyl 4-hydroxybenzoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptyl 4-hydroxybenzoate is primarily located in the membrane (predicted from logP). Heptyl 4-hydroxybenzoate is a potentially toxic compound. Heptyl p-hydroxybenzoate is a benzoate ester. |
|---|---|
| CAS No. | 1085-12-7 |
| Molecular Formula | C14H20O3 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | heptyl 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3 |
| Standard InChI Key | ZTJORNVITHUQJA-UHFFFAOYSA-N |
| SMILES | CCCCCCCOC(=O)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCCCCCOC(=O)C1=CC=C(C=C1)O |
| Melting Point | 49-51°C |
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